molecular formula C5H12Cl2N4O B2355378 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride CAS No. 1989671-86-4

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

Cat. No.: B2355378
CAS No.: 1989671-86-4
M. Wt: 215.08
InChI Key: DGASLTKIUHBZHX-UHFFFAOYSA-N
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Description

This compound (C₅H₁₂Cl₂N₄O) features a 1,2,4-triazole ring substituted with a methyl group at the 4-position, an amino group, and a hydroxyl group on the ethan-1-ol backbone, stabilized as a dihydrochloride salt.

Properties

IUPAC Name

2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASLTKIUHBZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-86-4
Record name 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using crystallization techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The binding of the compound to these enzymes prevents the breakdown of carbohydrates, thereby exerting its effects.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substitution pattern significantly influences physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent on Triazole Side Chain Features Molecular Formula Key References
Target Compound 4-Methyl –CH(NH₂)CH₂OH·2HCl C₅H₁₂Cl₂N₄O
2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride 3-Triazolyl –C(CH₃)(NH₂)CH₂·2HCl C₆H₁₄Cl₂N₄
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 3-Triazolyl –CH(C₆H₅)CH₂NH₂·HCl C₁₀H₁₃ClN₄
2-(3-Ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride 4-Ethyl –CH₂CH₂NH₂·2HCl C₅H₁₂Cl₂N₄
2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride 5-Pyridinyl –CH₂CH₂NH₂·2HCl C₉H₁₂Cl₂N₅

Key Observations :

  • Methyl vs.
  • Aromatic vs. Aliphatic Substituents : The phenyl-substituted analog () introduces hydrophobicity, contrasting with the target’s polar hydroxyl group, which could improve aqueous solubility .
  • Heteroaromatic Modifications : Pyridinyl substitution () introduces basic nitrogen atoms, altering electronic properties and hydrogen-bonding capacity relative to the methyl group in the target .

Functional Group Analysis

  • Hydroxyl Group : Unique to the target compound, the –OH group enables hydrogen bonding and increases hydrophilicity, distinguishing it from amine-only analogs (e.g., ). This may enhance solubility in polar solvents .
  • Dihydrochloride Salt : The salt form is shared with analogs in and , suggesting improved stability and solubility compared to free bases.

Biological Activity

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C5H12Cl2N4O\text{C}_5\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}

Chemical Characteristics:

  • Molecular Weight: 195.08 g/mol
  • Solubility: Soluble in water and alcohol
  • Melting Point: 165-169 °C

Biological Activity Overview

Triazole derivatives have been widely studied for their biological activities. The specific compound exhibits various pharmacological properties that are summarized in the following sections.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties.

Key Findings:

  • In vitro Studies: The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives exhibit moderate to high inhibitory effects on Staphylococcus aureus and Escherichia coli .
Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Enterococcus faecalis10

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Triazole derivatives are known to modulate cytokine release, which is crucial in inflammatory responses.

Research Insights:

  • In a study involving peripheral blood mononuclear cells (PBMCs), the compound showed a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations up to 100 µg/mL .
Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α250150
IL-6300180

Anticancer Activity

Emerging evidence suggests that triazole derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies:

  • A study highlighted that certain triazole derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 20 µM, indicating potent activity .
  • Another investigation focused on the structural activity relationship (SAR) of triazole compounds, revealing that substitutions at specific positions significantly enhance anticancer efficacy .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymes: Triazoles often inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
  • Modulation of Immune Responses: By affecting cytokine production, they can alter immune responses beneficially during inflammation or infection.

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